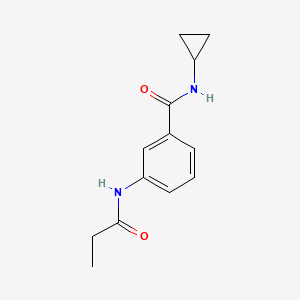

n-Cyclopropyl-3-propionamidobenzamide

Description

n-Cyclopropyl-3-propionamidobenzamide is an organic compound with the molecular formula C13H16N2O2 It is characterized by the presence of a cyclopropyl group attached to a benzamide structure, which includes a propionamide substituent

Properties

Molecular Formula |

C13H16N2O2 |

|---|---|

Molecular Weight |

232.28 g/mol |

IUPAC Name |

N-cyclopropyl-3-(propanoylamino)benzamide |

InChI |

InChI=1S/C13H16N2O2/c1-2-12(16)14-11-5-3-4-9(8-11)13(17)15-10-6-7-10/h3-5,8,10H,2,6-7H2,1H3,(H,14,16)(H,15,17) |

InChI Key |

BLGVQVFGSRHNDV-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)NC1=CC=CC(=C1)C(=O)NC2CC2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Cyclopropyl-3-propionamidobenzamide typically involves the formation of the cyclopropyl group and its subsequent attachment to the benzamide core. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the use of boronic acids and palladium catalysts under mild conditions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in bulk quantities .

Chemical Reactions Analysis

Types of Reactions

n-Cyclopropyl-3-propionamidobenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the amide group to an amine.

Substitution: The benzamide core can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .

Scientific Research Applications

n-Cyclopropyl-3-propionamidobenzamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

Biology: The compound is studied for its potential biological activities, including its effects on cellular processes.

Medicine: Research is ongoing to explore its potential as a pharmacological agent, particularly in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of n-Cyclopropyl-3-propionamidobenzamide involves its interaction with specific molecular targets and pathways. The cyclopropyl group imparts conformational rigidity to the molecule, which can enhance its binding affinity to target proteins. This compound may act by modulating enzyme activity or interacting with receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

- n-Cyclopropyl-2-(3,4-dimethylphenoxy)butanamide

- Spiro cyclopropanes

Uniqueness

n-Cyclopropyl-3-propionamidobenzamide is unique due to its specific structural features, such as the combination of a cyclopropyl group with a benzamide core. This structural arrangement can result in distinct chemical and biological properties compared to other similar compounds .

Biological Activity

n-Cyclopropyl-3-propionamidobenzamide is a compound that has garnered interest due to its potential biological activities, particularly as an inhibitor of human ecto-nucleotide triphosphate diphosphohydrolase (h-NTPDases). This article synthesizes available research findings, including synthesis methods, biological evaluations, and case studies.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

This compound is synthesized through various methods, often involving the modification of existing benzamide derivatives. The synthesis typically includes the introduction of the cyclopropyl group and the propionamide moiety to enhance biological activity.

Inhibition of h-NTPDases

Research indicates that this compound exhibits significant inhibitory activity against h-NTPDases, which play crucial roles in purinergic signaling pathways. These enzymes are involved in various physiological processes, including inflammation and thrombosis.

- IC50 Values : The compound shows promising IC50 values against different isoforms of h-NTPDases. For instance:

Study on Sulfamoyl Benzamides

A recent study focused on sulfamoyl benzamides, which include derivatives like this compound. The study evaluated their efficacy as selective inhibitors of h-NTPDases:

| Compound | h-NTPDase1 IC50 (μM) | h-NTPDase2 IC50 (μM) | h-NTPDase3 IC50 (μM) |

|---|---|---|---|

| 3i | 2.88 ± 0.13 | 0.29 ± 0.07 | Not specified |

| 3j | Not specified | Sub-micromolar | Sub-micromolar |

| This compound | Not specified | Sub-micromolar | Sub-micromolar |

The presence of specific functional groups, such as methoxy and cyclopropyl groups, was found to enhance inhibitory activity significantly .

The mechanism by which this compound inhibits h-NTPDases involves competitive binding to the active site of the enzyme. The structural modifications in the compound improve its affinity for the enzyme, leading to effective inhibition.

Safety and Toxicity

Preliminary assessments regarding the safety profile of this compound indicate a favorable toxicity profile; however, comprehensive toxicological studies are necessary to establish its safety for therapeutic use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.